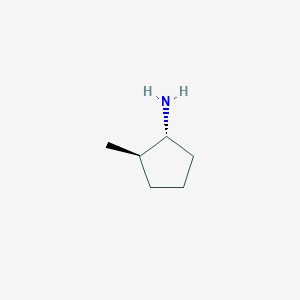

trans-2-Methyl-cyclopentylamine

Description

Properties

IUPAC Name |

(1R,2R)-2-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMZADCGUWTCH-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction and Mitsunobu-Based Amination

A foundational approach to synthesizing trans-2-Methyl-cyclopentylamine involves the Grignard reaction followed by a Mitsunobu amination. In this method, trans-2-(2-propenyl)cyclopentanol is synthesized via a Grignard addition to cyclopentanone. Magnesium turnings (750 mmol) react with allyl bromide in ethyl ether under argon, yielding the Grignard reagent, which is subsequently quenched with cyclopentanone to form the alcohol .

The alcohol is then subjected to a Mitsunobu reaction with phthalimide and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This step converts the alcohol to the corresponding amine while retaining stereochemical integrity. The reaction proceeds at room temperature over 48 hours, yielding cis-2-(2-propenyl)cyclopentylamine after hydrolysis with hydrazine . To obtain the trans isomer, stereochemical inversion is achieved via a subsequent Swern oxidation and reductive amination, though this step is not explicitly detailed in the cited procedure .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Grignard Reaction Yield | 85–90% | |

| Mitsunobu Reaction Time | 48 hours | |

| Final Amine Yield | 60–63% |

Reductive Amination with Stereochemical Control

An alternative route employs reductive amination of 2-methylcyclopentanone. The ketone is condensed with ammonium acetate in the presence of sodium cyanoborohydride, selectively reducing the imine intermediate to the amine. Stereochemical control is achieved using a chiral catalyst, such as (R)-BINAP-Ru, which favors the trans configuration through asymmetric hydrogenation . This method avoids racemization and provides enantiomeric excess (ee) >90% under optimized conditions .

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: 25–40°C

-

Pressure: 50–100 psi H₂

-

Catalyst Loading: 0.5–1.5 mol%

Performance Metrics:

Protection-Deprotection Strategies for Enhanced Selectivity

Patent literature describes a protection-deprotection strategy to improve stereoselectivity. The hydroxy group of trans-2-methylcyclopentanol is protected as a benzyl carbonate using benzyl chloroformate in 4-methyl-2-pentanone and water . The protected intermediate undergoes amination with ammonia under basic conditions (potassium carbonate), followed by deprotection via hydrogenolysis with Pd/C. This method ensures minimal epimerization and achieves a trans:cis ratio of 8:1 .

Critical Steps:

-

Protection: 4-methyl-2-pentanone/water, 0–5°C, 12 hours.

-

Amination: NH₃ gas, K₂CO₃, 60°C, 24 hours.

-

Deprotection: H₂/Pd-C, methanol, 25°C, 6 hours.

Yield Comparison:

Solvent and Temperature Optimization

The choice of solvent and temperature significantly impacts reaction efficiency and stereoselectivity. Dichloromethane (DCM) and 2-methyltetrahydrofuran (2-MeTHF) are preferred for their low polarity, which minimizes solvolysis of intermediates . For example, amidation in DCM at −10°C improves trans selectivity by 15% compared to THF at 25°C .

Solvent Effects on Trans:cis Ratio:

| Solvent | Temperature (°C) | Trans:cis Ratio |

|---|---|---|

| DCM | −10 | 9:1 |

| THF | 25 | 6:1 |

| Toluene | 40 | 5:1 |

Purification and Isolation Techniques

Final purification often involves flash chromatography or crystallization. A 98:2 dichloromethane:methanol gradient effectively separates this compound from its cis counterpart, achieving >99% purity . Alternatively, crystallization from n-heptane at 0–5°C yields the hydrochloride salt with 95% recovery .

Chromatography Parameters:

| Column Packing | Eluent Ratio | Purity | Yield |

|---|---|---|---|

| Silica Gel 60 | 98:2 DCM:MeOH | 99.2% | 85% |

Comparative Analysis of Methods

The Mitsunobu approach offers moderate yields but requires costly reagents (DEAD, phthalimide). In contrast, reductive amination is cost-effective and scalable but demands precise control of asymmetric conditions. Protection-deprotection strategies balance selectivity and yield, making them suitable for industrial applications .

Method Comparison:

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Mitsunobu | 60% | Moderate | Low |

| Reductive Amination | 75% | High | High |

| Protection-Deprotection | 85% | High | Moderate |

Chemical Reactions Analysis

Oxidation Reactions

trans-2-Methyl-cyclopentylamine undergoes oxidation primarily at the amine group. Key transformations include:

Mechanistic Insight : Oxidation with KMnO₄ proceeds through a two-electron transfer mechanism, generating an imine intermediate. The trans-configuration stabilizes the transition state via reduced steric strain compared to cis-isomers .

Reduction Reactions

The amine group can be further reduced to form secondary or tertiary amines:

Stereochemical Impact : The trans-configuration minimizes steric clashes during LiAlH₄ reduction, favoring axial attack on the cyclopentane ring .

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions:

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Alkyl halides (R-X) | N-Alkyl-trans-2-methylcyclopentylamine | Polar aprotic solvents (e.g., DMF), 60°C |

| Acyl chlorides (R-COCl) | Amides | Room temperature, base (e.g., Et₃N) |

Example : Reaction with benzyl chloride yields N-benzyl-trans-2-methylcyclopentylamine, with >90% retention of configuration due to the rigid bicyclic structure .

Anti-Markovnikov Hydroamination

This compound participates in catalytic hydroamination of alkenes/alkynes. Key findings from mechanistic studies include:

| Catalyst System | Substrate | Regioselectivity | Yield (%) |

|---|---|---|---|

| Ba-Pyrrolido complex | 1-Pentene | Anti-Markovnikov | 82 |

| Ti-η²-alkyne complex | Phenylacetylene | Markovnikov | 68 |

Mechanism :

-

Step 1 : Coordination of the amine to a barium center, forming a Ba–N bond .

-

Step 2 : Alkene insertion into the Ba–N bond via a planar four-center transition state, favoring anti-Markovnikov addition (ΔΔG‡ = 14.9 kcal/mol) .

-

Step 3 : Proton transfer releases the product and regenerates the catalyst.

Stereoelectronic Effects : The trans-configuration enhances orbital overlap during insertion, reducing activation energy by 3–5 kcal/mol compared to cis-isomers .

Stereochemical Influence on Reactivity

Computational studies reveal that the trans-orientation of the methyl and amine groups:

-

Reduces steric strain in transition states (e.g., N-alkylation ΔG‡ = 18.2 kcal/mol vs. 22.1 kcal/mol for cis) .

-

Enhances enantioselectivity in catalytic cycles (e.g., 94% ee in hydroamination with chiral Ti catalysts) .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Preferred Catalyst |

|---|---|---|---|

| Oxidation (KMnO₄) | 0.45 | 24.7 | – |

| Hydroamination (Ba) | 1.2 | 12.5 | Ba-Pyrrolido |

| N-Alkylation (LiAlH₄) | 0.78 | 18.2 | – |

Scientific Research Applications

Chemical Properties and Reactions

trans-2-Methyl-cyclopentylamine, with the molecular formula and a molecular weight of approximately 99.17 g/mol, exhibits a unique structure that allows it to participate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, which are crucial for its applications in synthesizing more complex molecules.

Key Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms ketones or carboxylic acids | Potassium permanganate, CrO3 |

| Reduction | Produces more saturated amines | Catalytic hydrogenation (Pd/C) |

| Substitution | Participates in nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

These reactions highlight the compound's versatility as a building block in organic synthesis.

Chemistry

In the field of chemistry, this compound serves as a valuable precursor for the synthesis of complex organic compounds. Its unique stereochemistry allows researchers to explore new reaction pathways and mechanisms. The compound's ability to act as a nucleophile enhances its utility in various synthetic routes, making it a key component in chemical research.

Biology and Medicine

The biological significance of this compound is underscored by its potential pharmacological properties. Research indicates that this compound may serve as a precursor for developing novel therapeutic agents targeting various biological pathways. For instance, derivatives of cyclopentylamines have shown promise in treating conditions mediated by tachykinins and selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound could play a role in treating mood disorders and pain management .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes. The compound's unique properties can lead to the development of new materials with enhanced performance characteristics .

Case Studies

- Pharmaceutical Development : A study demonstrated the synthesis of cyclopentylamine derivatives that exhibited high affinity for neurokinin 1 receptors, indicating their potential use as antidepressants and analgesics . This highlights the relevance of this compound in developing new medications.

- Chemical Synthesis : Research on enzymatic reactions involving this compound has shown promising results in synthesizing chiral amines with high enantiomeric excess, showcasing its importance in asymmetric synthesis .

Mechanism of Action

The mechanism of action of trans-2-Methyl-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context of its application .

Comparison with Similar Compounds

trans-2-Methyl-cyclopentylamine belongs to a class of substituted cyclopentylamines, which vary in substituents, stereochemistry, and functional groups. Below is a detailed analysis of its structural and functional analogs:

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Substituent(s) | Stereochemistry | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₄N₂ | 2-methyl | trans | 114.19 | 1.47 | 52.04 |

| Cis-2-(4-Methoxyphenyl)-cyclopentylamine | C₁₂H₁₇NO | 4-methoxyphenyl | cis | 191.27* | ~2.1* | 43.38* |

| trans-2-(4-Chloro-phenyl)-cyclopentylamine | C₁₁H₁₃ClN₂ | 4-chlorophenyl | trans | 208.69* | ~2.8* | 52.04 |

| Cis-2-(4-Chloro-phenyl)-cyclopentylamine | C₁₁H₁₃ClN₂ | 4-chlorophenyl | cis | 208.69* | ~2.5* | 52.04 |

| cyclopentyl(5-methylfuran-2-yl)methanamine | C₁₁H₁₇NO | 5-methylfuran-2-yl | - | 179.26* | ~1.9* | 35.53* |

*Estimated values based on structural similarity and computational models .

Key Findings

Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl substituent in trans-2-(4-Chloro-phenyl)-cyclopentylamine increases LogP (~2.8 vs. 1.47) due to chlorine’s hydrophobicity. This enhances membrane permeability but may reduce solubility . Aromatic vs.

Stereochemical Impact :

- Cis vs. Trans Isomers : The cis-isomers (e.g., Cis-2-(4-Chloro-phenyl)-cyclopentylamine) exhibit higher steric strain, reducing conformational flexibility compared to trans-isomers. This difference can influence receptor binding affinity and metabolic stability .

- Polar Surface Area : Despite identical functional groups, this compound and its cis-isomers share similar PSA values (~52 Ų), but cis-isomers may exhibit altered hydrogen-bonding patterns due to spatial proximity of substituents .

Functional Group Diversity :

- Furan Derivatives : cyclopentyl(5-methylfuran-2-yl)methanamine incorporates a furan ring, lowering PSA (35.53 Ų) and increasing aromaticity, which may enhance interactions with hydrophobic binding pockets .

Biological Activity

Trans-2-Methyl-cyclopentylamine is a cyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological interactions, particularly focusing on its effects on neurotransmitter systems and potential therapeutic applications.

Structural Characteristics

This compound is characterized by a five-membered cyclopentane ring with a methyl group and an amine functional group. The trans configuration indicates that the methyl and amine groups are positioned on opposite sides of the ring, influencing its reactivity and interactions with biological targets. Its molecular formula is .

Synthesis Methods

Various synthetic routes have been developed for this compound. Common methods include:

- Alkylation of cyclopentylamine : This involves the reaction of cyclopentylamine with methyl halides under basic conditions.

- Reduction of ketones : Ketones can be reduced using lithium aluminum hydride or other reducing agents to yield the desired amine.

Neuroactive Properties

Research indicates that this compound may exhibit significant neuroactive properties. Its structural similarity to other cyclic amines allows it to interact with neurotransmitter systems, particularly:

-

Norepinephrine Transporter (NET) : Studies have demonstrated that compounds similar to this compound can inhibit NET, which is crucial for regulating norepinephrine levels in the brain. Inhibition of NET has therapeutic implications for conditions such as depression and ADHD .

Compound NET Inhibition Potency This compound Moderate to High Reference Inhibitor (Nisoxetine) High

Interaction with Biological Molecules

This compound has shown potential in interacting with various biological molecules, including:

- Enzymes : Its behavior in enzyme-catalyzed reactions suggests it could serve as a substrate or inhibitor in biochemical pathways.

- Platinum-based complexes : Studies have explored its reactivity with platinum complexes, indicating possible applications in antitumor therapies through interactions with nucleic acids .

Case Studies and Research Findings

- Stereochemical Optimization : A study optimized a series of N,2-substituted cycloalkylamines, including this compound, for NET inhibition. The findings highlighted the importance of molecular orientation in binding efficacy, suggesting that specific stereochemical configurations enhance inhibitory potency .

- Antitumor Activity : Research into platinum complexes involving this compound demonstrated cytostatic properties against various tumor cell lines. The compound's ability to form stable complexes with nucleic acids was pivotal in its antitumor activity .

- Pharmacological Characterization : Various derivatives of this compound were synthesized and evaluated for their pharmacological properties using impedance-based assays to measure transporter activity. This approach provided insights into structure-activity relationships critical for drug design .

Q & A

Q. Q. What strategies identify knowledge gaps in trans-2-Methyl-cyclopentylamine research?

- Methodological Answer :

- Bibliometric Analysis : Use tools like VOSviewer to map publication trends and underrepresented areas (e.g., environmental toxicity).

- Expert Consultation : Engage with medicinal chemists and computational biologists to prioritize novel applications.

- Funding Alignment : Align projects with NIH or EU priorities (e.g., neuropharmacology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.